molecular formula C10H12N2O2 B14788209 3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one

3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one

Katalognummer: B14788209
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: PWSIUZQSRBSOPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidine ring fused with a pyridinyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of pyridine derivatives with suitable precursors under controlled conditions. For example, the reaction of 3-methylpyridine with specific reagents can yield the desired pyrrolidinone structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, condensation reactions, and cyclization are often employed. The use of advanced purification methods like chromatography ensures the removal of impurities and enhances the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: This compound is explored for its potential therapeutic effects and as a scaffold for drug development.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine-2-one: Shares the pyrrolidine ring but lacks the pyridinyl group.

    Pyridin-2-yl derivatives: Compounds with similar pyridinyl groups but different functional groups attached.

Uniqueness

3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one is unique due to its combined pyrrolidine and pyridinyl structure, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and a broad range of applications in drug discovery and development .

Eigenschaften

Molekularformel

C10H12N2O2

Molekulargewicht

192.21 g/mol

IUPAC-Name

3-hydroxy-1-methyl-5-pyridin-2-ylpyrrolidin-2-one

InChI

InChI=1S/C10H12N2O2/c1-12-8(6-9(13)10(12)14)7-4-2-3-5-11-7/h2-5,8-9,13H,6H2,1H3

InChI-Schlüssel

PWSIUZQSRBSOPV-UHFFFAOYSA-N

Kanonische SMILES

CN1C(CC(C1=O)O)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.